An In-Depth Technical Guide to 5-Bromo-2-(pyrrolidinocarbonyl)anisole: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Bromo-2-(pyrrolidinocarbonyl)anisole: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-Bromo-2-(pyrrolidinocarbonyl)anisole, a specialized chemical building block with significant potential in medicinal chemistry and organic synthesis. While detailed experimental data for this specific compound is not extensively documented in public literature, this document synthesizes available information on its identity, outlines a robust synthetic strategy based on analogous transformations, and explores its chemical reactivity and potential applications grounded in the well-established roles of its constituent structural motifs.
Chemical Identity and Core Properties
5-Bromo-2-(pyrrolidinocarbonyl)anisole, also known by its IUPAC name (4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, is a halogenated aromatic amide. Its structure features a central anisole ring substituted with a bromine atom and a pyrrolidine-1-carboxamide group. This combination of a reactive halogen and a pharmaceutically relevant amide scaffold makes it a valuable intermediate for the synthesis of complex molecular architectures.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 1257664-97-3 | [1] |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [1] |
| Molecular Weight | 284.15 g/mol | [1] |
| SMILES | O=C(C1=CC=C(Br)C=C1OC)N2CCCC2 | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF. Limited solubility in water is anticipated. |
| LogP | Not available |
Synthesis Protocol: Amide Formation
The most direct and logical synthetic route to 5-Bromo-2-(pyrrolidinocarbonyl)anisole is the amide coupling of 4-bromo-2-methoxybenzoic acid with pyrrolidine. While numerous coupling reagents such as DCC and HATU are available for this transformation, a modern and practical approach involves a catalytic reductive amination methodology, which offers a high-yielding and operationally simple alternative. The following protocol is adapted from a demonstrated procedure for the amidation of the non-brominated analog, 2-methoxybenzoic acid, with pyrrolidine.[2]
Synthesis of Precursor: 4-Bromo-2-methoxybenzoic Acid
The necessary starting material, 4-bromo-2-methoxybenzoic acid, can be synthesized from commercially available 2-hydroxy-4-bromobenzoic acid via a standard Williamson ether synthesis.
Step-by-step Protocol:
-
Dissolve 2-hydroxy-4-bromobenzoic acid (1.0 eq.) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 3.0 eq.) to the solution to act as a base.
-
Add iodomethane (CH₃I, 2.5 eq.) to the reaction mixture.
-
Stir the mixture at room temperature for approximately 18 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with deionized water. The aqueous layer can be back-extracted with ethyl acetate to maximize yield.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 4-bromo-2-methoxybenzoic acid, which can be purified by recrystallization.
Amide Coupling to Yield 5-Bromo-2-(pyrrolidinocarbonyl)anisole
This protocol utilizes a phenylsilane-mediated amidation, which proceeds through the in-situ formation of a silyl ester intermediate, followed by nucleophilic attack by the amine.
Step-by-step Protocol:
-
To a solution of 4-bromo-2-methoxybenzoic acid (1.5 eq.) in toluene, add phenylsilane (PhSiH₃) and heat the mixture to reflux.
-
Cautiously add pyrrolidine (1.0 eq.) dropwise to the refluxing solution. Note: This step results in the evolution of hydrogen gas and should be performed with care in a well-ventilated fume hood.[2] The initial addition should be slow until the gas evolution subsides.
-
After the addition is complete, maintain the reaction at reflux and monitor for completion using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford 5-Bromo-2-(pyrrolidinocarbonyl)anisole as a pure compound.[2][3]
Caption: Synthetic workflow for 5-Bromo-2-(pyrrolidinocarbonyl)anisole.
Mechanistic Rationale
The choice of a silane-based amidation avoids the use of expensive peptide coupling reagents and the formation of stoichiometric byproducts that can be difficult to remove (e.g., dicyclohexylurea from DCC).[4] The reaction is driven by the formation of stable silicon-oxygen bonds and the release of hydrogen gas, making it an efficient and clean transformation.
Expected Analytical Characterization
While experimental spectra are not available, the structure of 5-Bromo-2-(pyrrolidinocarbonyl)anisole allows for the prediction of key spectroscopic features that would be used to confirm its identity and purity.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the pyrrolidine ring protons. The aromatic region should display a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. A singlet integrating to 3 protons for the -OCH₃ group would be expected around 3.8-4.0 ppm. The pyrrolidine protons would appear as multiplets in the aliphatic region, typically between 1.8 and 3.6 ppm.
-
¹³C NMR: The spectrum would show 12 distinct carbon signals. Key signals would include the carbonyl carbon of the amide (~165-170 ppm), the aromatic carbons (with the carbon attached to the methoxy group being the most deshielded), the methoxy carbon (~55-60 ppm), and the four carbons of the pyrrolidine ring.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected in the region of 1630-1660 cm⁻¹. Other characteristic peaks would include C-H stretches for the aromatic and aliphatic portions, and C-O stretching for the anisole ether linkage.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Chemical Reactivity and Applications in Drug Discovery
The true value of 5-Bromo-2-(pyrrolidinocarbonyl)anisole lies in its utility as a versatile synthetic intermediate. Its structure contains two key handles for further chemical modification: the bromo substituent and the anisole moiety.
The Pyrrolidine and Anisole Motifs in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in drug discovery.[1][5] Its non-planar, three-dimensional structure allows for the effective exploration of protein binding pockets, making it a common feature in many FDA-approved drugs.[5][6] Pyrrolidine amides, in particular, have been investigated as potent and selective blockers of ion channels and have shown activity as anticonvulsants.[7][8]
The bromo-anisole framework is also a staple in medicinal chemistry. Bromo-aromatic compounds are critical precursors for carbon-carbon and carbon-heteroatom bond-forming reactions.[4][9] Furthermore, the presence of halogen atoms on phenyl rings can enhance the biological activity of molecules, with bromo-phenyl derivatives showing antimicrobial and antimalarial properties.[8]
Synthetic Utility: A Gateway to Complex Derivatives
The bromine atom on the anisole ring is the primary site for synthetic elaboration. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.
-
Suzuki Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst allows for the straightforward synthesis of biaryl compounds. This is a powerful method for accessing structures with extended aromatic systems, which are common in many classes of therapeutic agents.[10]
-
Buchwald-Hartwig Amination: The bromine can be substituted with a wide range of primary or secondary amines, enabling the synthesis of diverse N-aryl compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkyne structures, which are valuable isosteres for amide bonds and can be used to construct rigid molecular scaffolds.
Caption: Potential synthetic transformations of the bromo-aromatic core.
This reactivity makes 5-Bromo-2-(pyrrolidinocarbonyl)anisole a highly valuable starting material for creating libraries of complex molecules for high-throughput screening in drug discovery programs.
Safety and Handling
As with any laboratory chemical, 5-Bromo-2-(pyrrolidinocarbonyl)anisole should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated chemical fume hood. Specific hazard information is not widely available, but compounds with similar structures (halogenated aromatics) can be irritants.
For storage, the compound should be kept in a tightly sealed container in a cool, dry place, as recommended by suppliers (2-8°C).[1] Protection from moisture is important to prevent potential hydrolysis of the amide bond over long-term storage.
References
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The Royal Society of Chemistry. A Practical Catalytic Reductive Amination of Carboxylic Acids. Supporting Information. [Link]
- Patel, H., et al. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Molecular Structure, 1260, 132788.
- Zhou, Q., & Snider, B. B. (2008). Synthesis of (+/-)- and (-)-vibralactone and vibralactone C. The Journal of organic chemistry, 73(20), 8049–8056.
- Iaroshenko, V. O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1.
- Li, Y., et al. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry, 66(19), 13464–13485.
- Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4999.
- U.S. Patent No. US20110155950A1. (2011).
- U.S. Patent No. US4983633A. (1991). Amide compounds, process for preparing the same, and composition for activating gastric motor function containing the same.
- Andrews, I. P. (2017). Novel Catalytic Hydrosilane Mediated Reduction Reactions. Nottingham ePrints.
- Bull, J. A., et al. (2015). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery.
- Kamiński, K., et al. (2021). Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid. ChemMedChem, 16(10), 1619-1630.
- Lloyd, J., et al. (2010). Pyrrolidine amides of pyrazolodihydropyrimidines as potent and selective KV1.5 blockers. Bioorganic & Medicinal Chemistry Letters, 20(4), 1436-1439.
- Nicholls, R. L., et al. (2018). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. The Journal of Organic Chemistry, 83(7), 3643–3655.
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